14-O-methyloxymorphone
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-9-hydroxy-4a-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-11(20)15(14)23-16(17)12(21)5-6-18(17,22-2)13(19)9-10/h3-4,13,16,20H,5-9H2,1-2H3/t13-,16+,17+,18-/m1/s1 |
InChI Key |
FCIDDJPMOSRHJG-XFKAJCMBSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)OC |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)OC |
Synonyms |
14-O-methyloxymorphone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 14 O Methyloxymorphone
Established Synthetic Pathways for 14-O-Methyloxymorphone
The synthesis of this compound is typically achieved through semi-synthetic routes starting from naturally occurring opium alkaloids, such as thebaine, or their derivatives, like oxymorphone.
The preparation of this compound often commences from oxymorphone, which contains the requisite 14-hydroxyl group. A common synthetic strategy involves the O-methylation of this tertiary alcohol. One documented pathway begins with the protection of the phenolic hydroxyl group at the C-3 position of oxymorphone, for example, through benzylation. Following this, the key step of O-methylation at the C-14 position is carried out. nih.gov This reaction is accomplished using a methylating agent like dimethyl sulfate (B86663). nih.gov The final steps involve the removal of the protecting group (e.g., via hydrolysis) and hydrogenation to yield this compound. nih.gov
An alternative precursor is thebaine. Thebaine can be oxidized using hydrogen peroxide or peracids to form 14-hydroxycodeinone. scirp.org Catalytic reduction of the C-7,C-8 double bond in 14-hydroxycodeinone yields oxycodone, which can then be O-demethylated at the C-3 position to produce oxymorphone, the direct precursor for this compound. scirp.org The introduction of the 14-methoxy group into oxymorphone has been reported to significantly enhance its antinociceptive potency compared to its 14-hydroxy counterpart. acs.orgnih.govfrontiersin.org
A summary of a synthetic route from oxymorphone is presented below:
| Step | Reaction | Reagents and Conditions | Precursor | Product |
| 1 | 3-O-Benzylation | Benzyl (B1604629) Halide, Base | Oxymorphone | 3-O-Benzyloxymorphone |
| 2 | 14-O-Methylation | Dimethyl Sulfate | 3-O-Benzyloxymorphone | 3-O-Benzyl-14-O-methyloxymorphone |
| 3 | Debenzylation | Hydrolysis, Hydrogenation | 3-O-Benzyl-14-O-methyloxymorphone | This compound |
This table represents a generalized synthetic pathway based on described methodologies. nih.gov
The morphinan (B1239233) skeleton is a complex polycyclic structure with multiple stereocenters. The syntheses of this compound and its derivatives starting from natural alkaloids like thebaine or semi-synthetic compounds like oxymorphone are inherently stereospecific. This is because the chiral centers of the starting material are retained throughout the synthetic sequence, ensuring the final product possesses the natural configuration of the morphinan core. The critical stereochemistry at positions C-5, C-9, C-13, and C-14 is preserved. For instance, the β-orientation of the 14-hydroxyl group in the precursor is maintained after methylation. nih.gov
For total synthesis approaches, which build the molecule from simpler precursors, stereocontrol is a major challenge. Methods such as intramolecular Diels-Alder reactions have been developed to achieve a high degree of stereoselectivity in constructing the morphinan ring system. nih.govrsc.org These advanced strategies ensure the correct relative and absolute stereochemistry, which is crucial for the compound's biological activity.
Targeted Structural Modifications at Key Positions
This compound serves as a lead compound for further derivatization, with research focusing on modifications at the C-5 and C-6 positions to create novel analogues. nih.govnih.gov
Chemical derivatization of this compound by introducing substituents at the C-5 position has been explored to generate new compounds. nih.govacs.org
The introduction of a methyl group at the C-5 position of this compound leads to the formation of 14-methoxymetopon (B146635). nih.govnih.gov This modification has been a focus of synthetic efforts to produce compounds with distinct pharmacological profiles. nih.govacs.org
Furthermore, larger arylalkyl groups have been introduced. The synthesis of a 5-benzyl substituted analogue of this compound has been reported. nih.gov This synthesis starts from 14-hydroxy-5-benzylcodeinone and proceeds through several intermediates. The general synthetic approach for C-5 substitution on the 14-methoxy-N-methylmorphinan-6-one scaffold involves a multi-step process, as exemplified by the synthesis of the 5-benzyl derivative. nih.gov
| Modification | Position | Introduced Group | Resulting Compound Class |
| Alkylation | C-5 | Methyl | 5-Methyl-14-O-methyloxymorphone (14-Methoxymetopon) |
| Arylalkylation | C-5 | Benzyl | 5-Benzyl-14-O-methyloxymorphone |
The C-6 carbonyl group of this compound and related morphinan-6-ones is a chemically versatile site that has been extensively modified to produce a wide range of derivatives. scirp.orgnih.gov
One significant modification is the complete removal of the 6-carbonyl group via a Wolff–Kishner reduction, which converts the ketone into a methylene (B1212753) group, yielding 6-desoxo-14-O-methyloxymorphone. nih.gov This reaction typically involves heating with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as triethylene glycol. nih.gov
Another approach involves converting the C-6 carbonyl into different nitrogen-containing functionalities. Reductive amination of this compound with amino acid esters (e.g., glycine (B1666218) tert-butyl ester) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) yields 6-amino acid derivatives. frontiersin.orgchemrxiv.org This reaction often produces a mixture of diastereoisomers (6β-amino and 6α-amino epimers), which can be separated chromatographically. chemrxiv.org The stereochemistry at C-6 is assigned based on NMR spectroscopy, with the coupling constant J(5,6) being characteristically different for the α and β epimers. frontiersin.orgchemrxiv.org
The van Leusen reaction offers another route for C-6 modification, using tosylmethyl isocyanide (TosMIC) to convert the carbonyl group into a nitrile with an additional carbon atom, forming an acrylonitrile (B1666552) substructure. nih.govacs.org
| Reaction Type | Reagents | C-6 Modification |
| Wolff–Kishner Reduction | Hydrazine hydrate, KOH, triethylene glycol | Carbonyl deletion (C=O → CH₂) |
| Reductive Amination | Amino acid esters, NaBH₃CN | Conversion to amino acid conjugate |
| van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Base | Conversion to acrylonitrile |
N-Substitution Alterations (e.g., N-Phenethyl Derivatives)
The N-methyl group on the nitrogen atom at position 17 of the this compound scaffold is a critical site for derivatization that significantly influences pharmacological activity. researchgate.net A key modification has been the replacement of the N-methyl group with an N-phenethyl group. researchgate.netresearchgate.net This substitution in 14-methoxy-N-methylmorphinan-6-ones, such as this compound, has been shown to convert selective MOR ligands into dual MOR/delta-opioid receptor (DOR) agonists. researchgate.netresearchgate.net This contrasts with the effect of N-phenethyl substitution in morphine or oxymorphone, where it typically enhances MOR affinity and selectivity. researchgate.netresearchgate.net
| Parent Compound | N-Substituent | Resulting Compound | Change in Receptor Profile | Reference |
|---|---|---|---|---|
| This compound | N-Methyl (original) | This compound | Selective µOR Ligand | researchgate.netresearchgate.net |
| This compound | N-Phenethyl | N-Phenethyl-14-O-methyloxymorphone | Dual µ/δOR Agonist | researchgate.netresearchgate.net |
| Oxymorphone | N-Phenethyl | N-Phenethyloxymorphone | Enhanced µOR Affinity and Selectivity | researchgate.netresearchgate.net |
C-14 Ether Modifications
Using this compound as a lead compound, numerous series of differently substituted 14-alkoxymorphinan-6-ones have been designed and synthesized. mdpi.com The methoxy (B1213986) group at C-14 can be replaced with other ether functionalities, such as ethoxy, benzyloxy, and phenylpropoxy groups. mdpi.comnih.gov
The synthesis of 14-O-phenylpropyloxymorphone (POMO) involved the reaction of 14-hydroxycodeinone with cinnamyl bromide, followed by catalytic hydrogenation to reduce the double bond, and subsequent ether cleavage and O-demethylation steps. mdpi.com The introduction of a 14-O-phenylpropyl moiety converted the MOR-selective this compound into a nonselective agonist with high affinity for all three opioid receptor types. mdpi.com Similarly, replacing the 14-methoxy group with a benzyloxy group resulted in 14-O-benzyloxymorphone, which retained high MOR affinity. mdpi.comnih.gov These modifications demonstrate that the nature of the C-14 ether substituent is a powerful determinant of the resulting compound's pharmacological profile. ingentaconnect.comnih.gov
Isolation and Characterization Techniques (Excluding Basic Compound Identification Data)
The isolation and structural elucidation of this compound and its derivatives involve sophisticated techniques that go beyond routine data collection to ensure purity and confirm specific stereochemical configurations, which are crucial for pharmacological activity.
Chromatographic Separation of Diastereoisomers: In the synthesis of derivatives of this compound, particularly through modifications at the C-6 position like reductive amination, diastereoisomers (epimers) are often formed. acs.org The separation of these 6α-amino and 6β-amino epimers is a critical step. Medium-Pressure Liquid Chromatography (MPLC) has been successfully employed for this purpose. This technique allows for the efficient separation of the diastereomeric mixture, typically yielding the 6β-amino epimer as the major product in a ratio of 2:1 to 4:1 over the 6α-amino epimer. acs.org
Spectroscopic Characterization of Stereochemistry: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the precise stereochemistry of these complex molecules. For derivatives substituted at the C-6 position, the configuration (α or β) is determined by analyzing the coupling constants (J-values) between the protons at C-5 and C-6 (H-C(5) and H-C(6)). It has been established that the 6α-amino epimers exhibit smaller coupling constants, typically in the range of 3–4 Hz. In contrast, the 6β-amino epimers show larger coupling constants, generally between 6.5–7.8 Hz. This detailed analysis of NMR data is essential for unambiguously confirming the spatial orientation of the substituent at C-6, which can have profound implications for the molecule's interaction with opioid receptors. acs.org
Molecular Pharmacology and Opioid Receptor Interactions of 14 O Methyloxymorphone
Opioid Receptor Binding Affinity Profiles
The introduction of a 14-methoxy group to the oxymorphone structure significantly enhances its binding affinity for opioid receptors while maintaining a strong preference for the mu-opioid receptor (MOR). acs.org This alteration results in a compound with not only increased affinity but also markedly enhanced antinociceptive potency. acs.org
14-O-methyloxymorphone (also referred to as 14-OMO) demonstrates a high binding affinity for the mu-opioid receptor, with reported Ki values in the subnanomolar range. acs.orgscienceopen.comfrontiersin.org For instance, studies have reported a Ki value of 0.27 ± 0.09 nM for the human MOR. scienceopen.com Another study using rat brain membranes found a similarly potent Ki of 0.073 nM. frontiersin.org This high affinity is a significant increase compared to oxymorphone. nih.gov The introduction of the 14-methoxy group is credited with this approximate 9-fold increase in µ-OR affinity. nih.gov
Table 1: Mu-Opioid Receptor (MOR/MOP) Binding Affinities
| Compound | Receptor Source | Ki (nM) | Citation |
|---|---|---|---|
| This compound | Human MOR (CHO cells) | 0.27 ± 0.09 | scienceopen.com |
| This compound | Rat Brain | 0.073 | frontiersin.org |
| Oxymorphone | Human MOR (CHO cells) | 1.41 ± 0.30 | scienceopen.com |
| Morphine | Human MOR (CHO cells) | 3.35 ± 0.30 | scienceopen.com |
While this compound shows its highest affinity for the MOR, it also binds to the delta-opioid receptor (DOR). However, its affinity for the DOR is considerably lower than for the MOR, indicating its selectivity. One study reported a Ki value of 21.0 ± 1.1 nM at the human DOR. scienceopen.com This selectivity for the MOR over the DOR is a key feature of its pharmacological profile. semanticscholar.org
The binding affinity of this compound for the kappa-opioid receptor (KOR) is also lower than its affinity for the MOR. A reported Ki value at the human KOR is 15.6 ± 1.9 nM. scienceopen.com This further underscores the compound's selectivity for the mu receptor. The introduction of a 14-methoxy group into the morphinan (B1239233) structure has been shown to enhance affinity for all three opioid receptors, though the preference for MOR is retained. mdpi.com
Table 2: Comparative Opioid Receptor Binding Affinities of this compound
| Receptor | Receptor Source | Ki (nM) | Citation |
|---|---|---|---|
| Mu-Opioid (MOR) | Human (CHO cells) | 0.27 ± 0.09 | scienceopen.com |
| Delta-Opioid (DOR) | Human (CHO cells) | 21.0 ± 1.1 | scienceopen.com |
| Kappa-Opioid (KOR) | Human (CHO cells) | 15.6 ± 1.9 | scienceopen.com |
The binding affinities of this compound and related compounds are determined through competitive radioligand binding assays. acs.orgnih.gov These assays typically utilize membrane preparations from rodent brains or cell lines, such as Chinese Hamster Ovary (CHO) cells, that are stably transfected to express specific human opioid receptors. scienceopen.comsemanticscholar.orgacs.org In these experiments, the test compound's ability to displace a selective radioligand from the receptor is measured, and from this, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation. scienceopen.com The choice of radioligand is specific to the receptor being studied (e.g., [³H]DAMGO for MOR, [³H]naltrindole for DOR, and [³H]U-69,593 for KOR). It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as the tissue or cell line used (e.g., rat brain vs. CHO cells expressing human receptors) and the specific radioligand employed. scienceopen.comacs.orgnih.gov
Agonist Functional Activity and Efficacy
Beyond simple binding, the functional activity of this compound as an agonist is a critical aspect of its pharmacological profile. This is assessed by its ability to activate the receptor and initiate downstream signaling pathways.
The [³⁵S]GTPγS binding assay is a widely used method to measure the ability of a compound to activate G-protein coupled receptors (GPCRs), such as the opioid receptors. mdpi.comnih.gov This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Studies using this assay have demonstrated that this compound is a potent and efficacious agonist at the mu-opioid receptor. frontiersin.orgmdpi.com In membranes from CHO cells expressing the human MOR, this compound stimulates [³⁵S]GTPγS binding, indicating its agonist activity. scienceopen.comfrontiersin.org For example, one study reported an EC₅₀ value of 11.2 ± 2.0 nM with a maximal stimulation (Emax) of 98.3 ± 3.3% relative to the standard MOR agonist DAMGO. scienceopen.com This indicates that it is a full agonist at the human MOR. scienceopen.comfrontiersin.org In contrast, its activity at the delta and kappa receptors is significantly lower, consistent with its binding affinity profile. scienceopen.comfrontiersin.org For instance, at the human DOR, it has an EC₅₀ of 122 ± 21 nM and an Emax of 67.3 ± 4.1%, and at the human KOR, the EC₅₀ is 346 ± 53 nM with an Emax of 52.3 ± 5.0%, demonstrating partial agonism at these receptors. scienceopen.com
Table 3: Functional Activity of this compound in [³⁵S]GTPγS Binding Assay
| Receptor | Receptor Source | EC₅₀ (nM) | Emax (% of DAMGO) | Citation |
|---|---|---|---|---|
| Mu-Opioid (MOR) | Human (CHO cells) | 11.2 ± 2.0 | 98.3 ± 3.3 | scienceopen.com |
| Delta-Opioid (DOR) | Human (CHO cells) | 122 ± 21 | 67.3 ± 4.1 | scienceopen.com |
| Kappa-Opioid (KOR) | Human (CHO cells) | 346 ± 53 | 52.3 ± 5.0 | scienceopen.com |
G-Protein Coupling Assays ([35S]GTPγS binding)
Determination of EC50 and Emax Values
The functional activity of this compound at opioid receptors is quantified through the determination of its EC50 (half-maximal effective concentration) and Emax (maximum effect) values. These parameters are typically assessed using [³⁵S]GTPγS binding assays in cells expressing specific human opioid receptors. This assay measures the activation of G-proteins, a crucial step in opioid receptor signaling. plos.org
In studies using Chinese hamster ovary (CHO) cells that stably express human opioid receptors, this compound has been characterized as a potent agonist, particularly at the mu-opioid receptor (MOR). plos.orgmdpi.com The introduction of the 14-methoxy group into oxymorphone to create this compound leads to a significant increase in agonist potency at the MOR. frontiersin.orgnih.gov
When compared to its parent compound, oxymorphone, and the standard opioid, morphine, this compound demonstrates enhanced potency. frontiersin.orgfrontiersin.org For instance, research on a derivative, 14-O-phenylpropyloxymorphone (POMO), highlighted the high potency of the 14-alkoxy series by showing that POMO was significantly more potent than this compound, which itself is a highly potent agonist. frontiersin.org Specifically, POMO exhibited EC50 values that were 20-fold lower at the MOR compared to this compound, indicating its greater potency. frontiersin.org
The table below presents comparative functional activity data from [³⁵S]GTPγS binding assays in CHO cells expressing human opioid receptors.
| Compound | Receptor | EC50 (nM) | Emax (% vs DAMGO) |
| This compound | MOR | Data not explicitly stated, but serves as a high-potency reference frontiersin.orgfrontiersin.org | Full Agonist frontiersin.org |
| 14-O-Phenylpropyloxymorphone (POMO) | MOR | 0.94 | 100 |
| DOR | 1.15 | 102 | |
| KOR | 2.13 | 55 | |
| Oxymorphone | MOR | 7.89 | Not specified |
| Morphine | MOR | 34.4 | Not specified |
| Data sourced from comparative studies. frontiersin.orgfrontiersin.org |
In Vitro Bioassays (e.g., Isolated Mouse Vas Deferens (MVD), Guinea Pig Ileum (GPI))
The pharmacological effects of this compound have been extensively characterized using classical isolated tissue bioassays, such as the guinea pig ileum (GPI) and the mouse vas deferens (MVD). The GPI preparation is rich in MORs, while the MVD contains MOR, DOR (delta-opioid receptors), and KOR (kappa-opioid receptors), making them valuable tools for assessing opioid activity and selectivity.
In these bioassays, this compound consistently demonstrates the profile of a potent and highly efficacious MOR agonist. frontiersin.orgnih.gov Its potency in these functional assays is markedly greater than that of morphine and its direct precursor, oxymorphone. frontiersin.orgnih.gov
Studies comparing this compound with its derivatives have further elucidated its pharmacological profile. For example, 14-O-phenylpropyloxymorphone (POMO) was found to be a highly efficacious full agonist in both GPI and MVD bioassays and was more potent than this compound. frontiersin.orgnih.govresearchgate.net Similarly, studies on 14-O-methylmorphine-6-O-sulfate, a related compound, showed it to have a very low EC50 value of 4.38 nM in the MVD assay, highlighting the high potency conferred by the 14-O-methyl group. researchgate.net
Assessment of Intrinsic Efficacy and Receptor Activation
Intrinsic efficacy refers to the ability of a ligand to activate a receptor once it is bound. For this compound, this is primarily assessed through G-protein activation assays, such as the [³⁵S]GTPγS binding assay. plos.org The introduction of a 14-methoxy group into the oxymorphone structure was found to increase not only binding affinity and agonist potency but also intrinsic efficacy (Emax). researchgate.net
This compound is considered a full agonist at the MOR, capable of producing a maximal response similar to that of the standard MOR full agonist DAMGO. frontiersin.orgresearchgate.net This high efficacy is a defining characteristic of its interaction with the MOR. frontiersin.org Molecular dynamics simulations suggest that the 14-alkoxy group influences the ligand/receptor interaction and receptor activation, affecting key structural elements that determine the pharmacological profile. nih.gov
Derivatives of this compound, such as those with substitutions at the 6-position, have been developed that retain potent agonism at the MOR and DOR, indicating that the core structure of this compound is conducive to high receptor activation. acs.orgnih.gov
Opioid Receptor Selectivity Profiles
MOR Selectivity versus DOR and KOR
This compound is recognized as a MOR-selective agonist. frontiersin.orgnih.gov The substitution of the 14-hydroxyl group in oxymorphone with a methoxy (B1213986) group increases the binding affinity for the MOR by approximately 9-fold while largely retaining the selectivity for MOR over DOR and KOR. nih.govnih.gov
Binding affinity is determined by Ki values (inhibition constant) from competitive radioligand binding assays. A lower Ki value indicates higher binding affinity. The selectivity is often expressed as a ratio of Ki values (e.g., Ki DOR / Ki MOR).
The table below shows the binding affinities (Ki) of this compound and related compounds at the three main opioid receptors.
| Compound | Ki (nM) MOR | Ki (nM) DOR | Ki (nM) KOR | MOR Selectivity (DOR/MOR) | MOR Selectivity (KOR/MOR) |
| This compound | ~0.1 nih.govnih.gov | ~10-20 nih.gov | ~10-20 nih.gov | ~100-200 | ~100-200 |
| Oxymorphone | 0.97 acs.org | 80.5 acs.org | 61.6 acs.org | 83 | 63.5 |
| 14-O-Phenylpropyloxymorphone (POMO) | 0.073 frontiersin.orgfrontiersin.org | 0.13 frontiersin.orgfrontiersin.org | 0.30 frontiersin.orgfrontiersin.org | 1.8 | 4.1 |
| Data compiled from multiple sources for comparison. frontiersin.orgnih.govfrontiersin.orgnih.govacs.org |
As shown in the table, this compound displays high affinity for the MOR with significantly lower affinity for DOR and KOR, confirming its MOR-selective profile.
Impact of Structural Modifications on Selectivity
Structural modifications to the this compound scaffold can dramatically alter its opioid receptor selectivity profile.
Modification of the 14-Alkoxy Group: Replacing the 14-methoxy group with a larger 14-O-phenylpropyl group to create POMO results in a complete loss of MOR selectivity. frontiersin.orgfrontiersin.orgnih.gov While POMO retains very high affinity for the MOR, its affinity for the DOR and KOR increases dramatically, making it a potent mixed mu/delta/kappa agonist. frontiersin.orgfrontiersin.orgnih.gov Swapping the 14-methoxy for a 14-benzyloxy group also results in a non-selective compound. nih.gov In contrast, substituting the methoxy with a slightly larger ethoxy group (14-O-ethyloxymorphone) results in a compound with a similar MOR affinity and selectivity profile to this compound. nih.gov
Modification at Position 6: Removal of the 6-keto group from this compound leads to a slight decrease in MOR vs KOR selectivity, while the selectivity for MOR vs DOR remains unchanged. nih.gov Conversely, introducing amino acid and dipeptide substituents at position 6 can produce potent MOR/DOR dual agonists, altering the selectivity profile from MOR-selective to mixed-activity. acs.orgnih.govmdpi.com
These findings demonstrate that the opioid receptor selectivity of the this compound scaffold is highly sensitive to structural changes at positions 5, 6, and 14. nih.govnih.govnih.gov
Structure Activity Relationship Sar Studies for 14 O Methyloxymorphone Analogues
Influence of 14-Oxygenation on Opioid Receptor Interactions
The introduction of an oxygenated substituent at the C-14 position of the morphinan (B1239233) skeleton has proven to be a highly effective strategy for modulating opioid receptor affinity and efficacy. This modification, particularly the ether linkage found in 14-O-methyloxymorphone, profoundly alters the pharmacological profile compared to its parent compounds.
Comparative Analysis with 14-Hydroxyl Counterparts
The substitution of the 14-hydroxyl group of oxymorphone with a 14-methoxy group to yield this compound results in a dramatic enhancement of its pharmacological properties. mdpi.comnih.govnih.govnih.govnih.govfrontiersin.org This chemical alteration leads to a significant increase in binding affinity at the mu-opioid receptor (MOR). mdpi.comnih.gov For instance, the introduction of a 14-methoxy group in oxymorphone not only boosts MOR binding affinity but also markedly improves its agonist potency. mdpi.comnih.gov In vivo studies have shown that this compound exhibits a substantial increase in antinociceptive potency, being up to 400-fold more effective than morphine and significantly more potent than oxymorphone itself. mdpi.comnih.gov This enhancement is attributed to the electronic and conformational effects of the methoxy (B1213986) group, which influences the ligand's interaction with the receptor binding pocket.
| Compound | MOR Binding Affinity (Ki, nM) | Antinociceptive Potency (Fold vs. Morphine) |
| Oxymorphone | ~0.97 | ~10 |
| This compound | ~0.10 - 0.15 | ~400 |
Effects of Ether Chain Length and Bulk at C-14
Varying the nature of the ether substituent at the C-14 position has been a fruitful area of research, revealing that both the length and the steric bulk of the alkoxy group play a crucial role in determining receptor affinity and functional activity.
Replacing the methyl group of this compound with larger and more complex ether chains has led to compounds with diverse pharmacological profiles. For example, the introduction of a 14-benzyloxy group to create 14-O-benzyloxymorphone maintains high subnanomolar affinity for the MOR, comparable to this compound, but with increased MOR agonist potency in vitro and in vivo. mdpi.com
Further extension to a 14-phenylpropoxy substituent results in a compound, 14-O-phenylpropyloxymorphone (POMO), which exhibits a remarkable shift in its receptor profile. nih.gov While maintaining high affinity at the MOR, POMO shows markedly increased affinities at the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR), effectively becoming a non-selective opioid agonist. nih.gov This alteration in selectivity is accompanied by a dramatic increase in antinociceptive potency, with POMO being over 70-fold more potent than this compound and over 9000-fold more potent than morphine in certain assays. nih.govfrontiersin.org The introduction of an arylalkoxy group at C-14, therefore, has a profound impact on the interaction with all three major opioid receptor types. nih.gov It has been observed that the presence of a 14-O-phenylpropyl substituent can even convert traditional opioid antagonists into potent agonists. drugbank.comacs.org
| C-14 Substituent | MOR Affinity (Ki, nM) | Receptor Selectivity | In Vivo Potency (vs. This compound) |
| Methoxy | ~0.15 | MOR selective | 1x |
| Benzyloxy | ~0.31 | MOR selective | ~5x |
| Phenylpropoxy | High | Non-selective (MOR/DOR/KOR) | >70x |
Role of Substituents at Position 5
Position 5 of the morphinan ring, adjacent to the furan (B31954) ring, has also been a target for structural modification, yielding compounds with altered pharmacological characteristics, particularly in combination with C-14 substitutions.
Methylation and Benzylation at C-5 and their Pharmacological Consequences
The introduction of a methyl group at the C-5 position of this compound gives rise to 14-methoxymetopon (B146635). mdpi.comnih.gov This modification generally retains the high subnanomolar affinity for the MOR. mdpi.comnih.gov However, it tends to reduce the affinity for the DOR and KOR, thereby increasing the selectivity for the MOR. mdpi.comnih.gov While the in vitro MOR agonist activity is not substantially altered by 5-methylation, in vivo studies have indicated a slight decrease in antinociceptive potency compared to this compound. mdpi.comnih.govacs.org
Replacing the 5-methyl group with a larger benzyl (B1604629) group leads to 5-benzyl-14-O-methyloxymorphone. This substitution results in a compound that retains high MOR affinity and potent antinociceptive activity. mdpi.comacs.org Interestingly, while the antinociceptive potency of the 5-benzyl analogue is comparable to that of this compound, it has been reported to have a reduced propensity to cause certain side effects at analgesic doses. nih.govacs.org
Modulation of Receptor Affinity and Selectivity by C-5 Modifications
| Compound | C-5 Substituent | MOR Affinity (Ki, nM) | MOR Selectivity | In Vivo Antinociceptive Potency |
| This compound | H | ~0.15 | High | High |
| 14-Methoxymetopon | Methyl | ~0.15 | Increased | Slightly Reduced |
| 5-Benzyl-14-O-methyloxymorphone | Benzyl | ~0.31 | High | High |
Significance of C-6 Derivatization on Opioid Activity
The carbonyl group at the C-6 position has also been a site for chemical modification, leading to analogues with unique properties. The deletion of the 6-carbonyl group in 14-hydroxy and 14-alkoxy substituted N-methylmorphinan-6-ones, including analogues of this compound, has been shown to result in 6-desoxo compounds that exhibit comparable antinociceptive potencies to their 6-keto counterparts. mdpi.com This suggests that the 6-carbonyl group is not essential for in vivo agonist activity in this class of compounds.
Furthermore, the introduction of a cyano functionality at the C-6 position of 14-oxygenated morphinans has been explored. mdpi.comnih.gov These 6-cyanomorphinans can exhibit low nanomolar affinities at the MOR and potent MOR agonism. mdpi.com For instance, the 14-methoxy-6-cyano analogue showed enhanced antinociceptive potency compared to its 14-hydroxy counterpart. nih.gov
More complex derivatizations at C-6, such as the introduction of amino acid and dipeptide moieties, have led to the development of potent MOR/DOR agonists. nih.govacs.orgfigshare.com These zwitterionic derivatives of this compound have shown high binding affinity and potent agonism at both MOR and DOR in vitro. nih.govacs.orgfigshare.com In vivo, these compounds have demonstrated significant antinociceptive effects, which are mediated by peripheral opioid receptors. nih.govacs.orgfigshare.com
Effects of N-Substitution on Opioid Receptor Profile
The N-substituent on the morphinan scaffold is a critical determinant of a ligand's activity at opioid receptors. researchgate.net In the case of this compound and its analogues, replacing the N-methyl group with other substituents, such as N-phenethyl, has a profound impact on the receptor binding and functional profile. researchgate.netmdpi.com
While substituting the N-methyl group in morphine and oxymorphone with an N-phenethyl group enhances MOR binding affinity, selectivity, and agonist potency, the same substitution in 14-methoxy-N-methylmorphinan-6-ones like this compound has a different effect. researchgate.netmdpi.com Specifically, the N-phenethyl substitution in this compound and 14-methoxymetopon converts these selective MOR ligands into dual MOR/DOR agonists. researchgate.netmdpi.com Despite this shift in receptor selectivity, the high antinociceptive potency of the N-methyl compounds was maintained in their N-phenethyl counterparts. mdpi.com
Molecular modeling studies suggest that both N-methyl and N-phenethyl morphinans share key interactions with the μ-opioid receptor, but also exhibit differences in their interaction patterns that provide a structural basis for their distinct pharmacological profiles. researchgate.net
| Compound | N-Substituent | Receptor Profile | Reference |
|---|---|---|---|
| This compound | Methyl | Selective MOR Ligand | researchgate.netmdpi.com |
| N-phenethyl-14-O-methyloxymorphone | Phenethyl | Dual MOR/DOR Agonist | researchgate.netmdpi.com |
| 14-Methoxymetopon | Methyl | Selective MOR Ligand | researchgate.netmdpi.com |
| N-phenethyl-14-methoxymetopon | Phenethyl | Dual MOR/DOR Agonist | researchgate.netmdpi.com |
Stereochemical Aspects of Pharmacological Activity
Stereochemistry plays a pivotal role in the pharmacological activity of this compound analogues, particularly for derivatives substituted at the C-6 position. When the 6-keto group is converted to a 6-amino group through reductive amination, two diastereoisomers are formed, designated as the 6α-amino and 6β-amino epimers. acs.org
The separation of these epimers is crucial, as they can exhibit different pharmacological properties. The configuration at C-6 is typically assigned using NMR spectroscopy, specifically by analyzing the coupling constant (J) between the protons at C-5 and C-6 (H-C(5) and H-C(6)). acs.org It has been consistently observed that the 6α-amino epimers have smaller J(5,6) values, typically in the range of 3–4 Hz. acs.org In contrast, the 6β-amino epimers display larger J(5,6) values, generally between 6.5–7.8 Hz. acs.org
The synthesis via reductive amination of this compound with amino acid esters typically yields a higher ratio of the 6β-amino epimer to the 6α-amino epimer, often between 4:1 and 2:1. acs.org This stereochemical outcome is an important consideration in the development and pharmacological evaluation of these C-6 substituted analogues.
Preclinical Pharmacological Evaluation of 14 O Methyloxymorphone and Its Derivatives
In Vitro Preclinical Assay Systems
The initial stages of characterizing novel compounds involve in vitro assays to determine their binding affinity and functional activity at target receptors. These systems provide a controlled environment to understand the fundamental molecular interactions of 14-O-methyloxymorphone and its derivatives.
Cell-Based Functional Assays (e.g., CHO cells expressing human opioid receptors)
Chinese Hamster Ovary (CHO) cells stably expressing human opioid receptors are a cornerstone for evaluating the functional activity of opioid ligands. acs.orgfrontiersin.orgnih.govnih.gov In these assays, the ability of a compound to activate the receptor and initiate downstream signaling is quantified.
For instance, in [³⁵S]GTPγS binding assays using membranes from CHO cells expressing human opioid receptors, 14-O-phenylpropyloxymorphone (POMO), a derivative of 14-OMO, was identified as a potent full agonist at mu-opioid (MOR) and delta-opioid (DOR) receptors, and a partial agonist at the kappa-opioid receptor (KOR). frontiersin.orgnih.gov Similarly, various 6-amino acid and 6-dipeptide substituted derivatives of this compound have demonstrated potent agonism at both MOR and DOR in vitro. nih.govnih.gov
The functional activity of these compounds is often compared to standard opioids like DAMGO. For example, several 6-cyano-substituted N-methylmorphinans, structurally related to this compound, exhibited a concentration-dependent increase in [³⁵S]GTPγS binding in CHO cell membranes expressing human MOR. nih.gov Some of these derivatives showed potency an order of magnitude higher than oxycodone and 14-O-methyloxycodone. nih.govmdpi.com
Calcium mobilization assays in CHO cells co-expressing the human MOR and a Gαqi5 chimeric protein further elucidate the signaling pathways activated by these compounds. nih.gov The rank order of potencies in these assays generally aligns with findings from [³⁵S]GTPγS binding studies. nih.gov
Table 1: In Vitro Functional Activity of this compound Derivatives in CHO Cells
| Compound | Assay | Receptor | Activity | Potency (EC₅₀) | Efficacy (% of DAMGO) | Reference |
|---|---|---|---|---|---|---|
| 14-O-Phenylpropyloxymorphone (POMO) | [³⁵S]GTPγS | hMOR | Full Agonist | Potent | - | frontiersin.org |
| [³⁵S]GTPγS | hDOR | Full Agonist | Potent | - | frontiersin.org | |
| [³⁵S]GTPγS | hKOR | Partial Agonist | - | - | frontiersin.org | |
| 6-Amino Acid/Dipeptide Derivatives | [³⁵S]GTPγS | hMOR | Potent Agonist | - | - | nih.govnih.gov |
| [³⁵S]GTPγS | hDOR | Potent Agonist | - | - | nih.govnih.gov | |
| 6-Cyano-substituted N-methylmorphinans | [³⁵S]GTPγS | hMOR | Agonist | Higher than oxycodone | - | nih.gov |
| Calcium Mobilization | hMOR | Agonist | Varies by derivative | - | nih.gov |
Data presented is a qualitative summary of findings from the cited research.
Membrane Homogenate Binding and Functional Studies (e.g., rat brain, guinea pig brain)
To understand the interaction of these compounds in a more physiologically relevant context, binding and functional studies are conducted using membrane homogenates from rodent brains. These preparations contain a natural mixture of opioid receptors and associated proteins.
Competition binding assays using rat and guinea-pig brain membranes are employed to determine the binding affinity (Ki) of the compounds for MOR, DOR, and KOR. acs.org For example, 14-O-phenylpropyloxymorphone (POMO) displayed very high affinity for all three opioid receptors in rodent brain membranes, with Ki values in the nanomolar range (mu: 0.073 nM, delta: 0.13 nM, kappa: 0.30 nM). nih.govdoaj.org This represented a loss of mu-receptor selectivity compared to this compound. nih.govdoaj.org
Functional studies in isolated tissues, such as the guinea-pig ileum and mouse vas deferens bioassays, provide insights into the agonist or antagonist properties and efficacy of the compounds. In these assays, POMO acted as a highly efficacious and full agonist, demonstrating greater potency than 14-OMO. frontiersin.orgdoaj.org The introduction of a 14-methoxy group into morphine-6-O-sulfate to create 14-O-MeM6SU resulted in a compound with higher MOR affinity than its parent compound in rat brain membranes. nih.gov
Table 2: Opioid Receptor Binding Affinities (Ki, nM) of 14-O-Phenylpropyloxymorphone (POMO) in Rodent Brain Membranes
| Compound | Mu (MOR) | Delta (DOR) | Kappa (KOR) | Reference |
|---|---|---|---|---|
| POMO | 0.073 | 0.13 | 0.30 | nih.govdoaj.org |
Data derived from radioligand binding assays.
In Vivo Preclinical Studies in Animal Models (Focus on Antinociception and Receptor Mediation)
Following promising in vitro results, the preclinical evaluation of this compound and its derivatives proceeds to in vivo studies in animal models. These studies are crucial for assessing the antinociceptive (pain-relieving) effects of the compounds and determining the underlying receptor mechanisms.
Thermal Nociception Models (e.g., Hot-Plate Test, Tail-Flick Test in rodents)
The hot-plate and tail-flick tests are standard models for evaluating the efficacy of analgesics against acute thermal pain. nih.gov In these tests, the latency of the animal to respond to a thermal stimulus is measured.
Subcutaneous administration of 14-O-phenylpropyloxymorphone (POMO) in mice resulted in highly effective antinociception in the hot-plate test, with a potency over 70 times greater than 14-OMO and 9000 times greater than morphine. frontiersin.orgnih.govdoaj.org The antinociceptive effects of POMO in this model were mediated by the mu-opioid receptor. frontiersin.org
Similarly, 6-cyanomorphinans, derivatives of this compound, were found to be highly effective against thermal nociception in both the hot-plate and tail-flick tests in mice after subcutaneous administration, showing increased potency compared to oxycodone and 14-O-methyloxycodone. mdpi.com A 6β-glycine substituted derivative of this compound, HS-731, also demonstrated antinociceptive effects in the rat tail-flick test, which were attributed to the activation of peripheral opioid receptors. mdpi.com
Table 3: Antinociceptive Potency of 14-O-Phenylpropyloxymorphone (POMO) in the Mouse Hot-Plate Test
| Compound | Administration Route | AD₅₀ (nmol/kg) | Potency vs. 14-OMO | Potency vs. Morphine | Reference |
|---|---|---|---|---|---|
| POMO | Subcutaneous | 0.7 | >70-fold | >9000-fold | nih.govdoaj.org |
AD₅₀ represents the dose required to produce a 50% maximal effect.
Chemical Nociception Models (e.g., Writhing Test in rodents)
The writhing test, typically induced by an intraperitoneal injection of acetic acid or paraphenylquinone (PPQ), is a model of visceral pain used to assess the peripheral analgesic effects of compounds. acs.orgnih.gov
New 6-amino acid and 6-dipeptide-substituted derivatives of this compound were highly effective in producing antinociception in the writhing test in mice after subcutaneous administration. acs.orgnih.gov The antinociceptive effects of these derivatives were antagonized by naloxone (B1662785) methiodide, a peripherally acting opioid receptor antagonist, indicating that their action is mediated by peripheral opioid receptors. acs.orgnih.gov Similarly, 6-cyanomorphinans demonstrated high efficacy in the PPQ-induced writhing test in mice. mdpi.com
Inflammatory Pain Models (e.g., Carrageenan-induced hyperalgesia)
To evaluate the efficacy of these compounds in a model of persistent pain, inflammatory pain models such as carrageenan-induced hyperalgesia are utilized. nih.govresearchgate.net In this model, the injection of carrageenan into the paw of a rodent induces inflammation and a heightened sensitivity to pain (hyperalgesia).
Local intraplantar administration of 6-amino acid-substituted derivatives of this compound produced a dose-dependent reduction of formalin-induced flinching of the inflamed paw in rats, a model with an inflammatory component. nih.gov These derivatives were found to be more potent in inflammatory pain models compared to neuropathic pain models. nih.gov The antinociceptive effects in these models were shown to be mediated by peripheral opioid receptors, as they were attenuated by naloxone methiodide. nih.gov The 6β-glycine substituted derivative HS-731 also demonstrated efficacy in a rat model of carrageenan-induced hyperalgesia. mdpi.com
Table 4: Summary of In Vivo Antinociceptive Effects of this compound Derivatives
| Derivative Class | Animal Model | Pain Model | Key Finding | Receptor Mediation | Reference |
|---|---|---|---|---|---|
| 6-Amino Acid/Dipeptide | Mouse | Writhing Test | High antinociceptive efficacy | Peripheral Opioid Receptors | acs.orgnih.gov |
| 6-Amino Acid | Rat | Formalin Test | Dose-dependent reduction in flinching | Peripheral Opioid Receptors | nih.gov |
| 6-Amino Acid | Rat | Carrageenan-induced Hyperalgesia | Antinociceptive effect | Peripheral Opioid Receptors | mdpi.com |
| 6-Cyanomorphinans | Mouse | Hot-Plate/Tail-Flick | Increased potency vs. oxycodone | - | mdpi.com |
| 6-Cyanomorphinans | Mouse | Writhing Test | High efficacy | - | mdpi.com |
| 14-O-Phenylpropyloxymorphone | Mouse | Hot-Plate Test | Highly potent antinociception | Mu-Opioid Receptor | frontiersin.orgnih.govdoaj.org |
Comparative Antinociceptive Potency and Efficacy against Reference Opioids (e.g., morphine, oxymorphone, sufentanil, etorphine)
This compound has demonstrated significantly higher antinociceptive potency compared to standard opioids like morphine and its parent compound, oxymorphone. mdpi.comresearchgate.net Reports indicate it is approximately 40 times more potent than oxymorphone and up to 400 times more effective than morphine. mdpi.com
Derivatives of this compound have also been synthesized and evaluated, showing remarkable potency. For instance, 6-amino acid conjugates of this compound were found to be 19 to 209 times more potent than morphine after subcutaneous administration and 45 to 1170 times more potent after intracerebroventricular administration in the rat tail-flick test. nih.govresearchgate.net These conjugates exhibited potencies similar to fentanyl with subcutaneous administration and were even more potent than fentanyl when administered intracerebroventricularly. nih.govresearchgate.net
Further modifications to the this compound structure have yielded compounds with even greater potency. A derivative known as PPOM, for example, showed a significantly improved antinociceptive potency, being up to 400 times more potent than its 14-methoxy substituted precursor and up to 24,000 times more potent than morphine in mouse models of acute thermal nociception. mdpi.com It also demonstrated superior antinociceptive activity compared to etorphine, an opioid used in veterinary medicine for large animals. mdpi.com Another derivative, POMO, was found to be over 70-fold more potent than this compound and over 9000-fold more potent than morphine in the hot-plate test in mice. mdpi.com
The introduction of a 14-methoxy group into morphine, creating 14-O-methylmorphine, also resulted in a compound with higher efficacy and potency than morphine in both in vitro and in vivo studies. nih.govresearchgate.net This derivative proved to be a stronger antinociceptive agent than morphine after both peripheral and central administration in the rat tail-flick test. nih.govresearchgate.net
Below is an interactive data table summarizing the comparative antinociceptive potencies.
Comparative Antinociceptive Potency of this compound and its Derivatives
| Compound | Test Model | Administration Route | Potency vs. Morphine | Potency vs. Oxymorphone | Potency vs. Fentanyl | Potency vs. Etorphine |
|---|---|---|---|---|---|---|
| This compound | Various | - | Up to 400x | ~40x | - | - |
| 6-Amino Acid Conjugates | Rat Tail-Flick | Subcutaneous | 19-209x | - | Similar | - |
| 6-Amino Acid Conjugates | Rat Tail-Flick | Intracerebroventricular | 45-1170x | - | More Potent | - |
| PPOM | Mouse Hot-Plate/Tail-Flick | - | Up to 24,000x | - | - | Up to 25x |
| POMO | Mouse Hot-Plate | Subcutaneous | >9000x | - | - | - |
| 14-O-Methylmorphine | Rat Tail-Flick | Peripheral/Central | Stronger | - | - | - |
Receptor Mediation of Antinociceptive Effects (e.g., Naloxone antagonism studies)
Specifically, the antinociceptive effects of systemically administered 6-amino acid derivatives of this compound in the formalin test in rats were reversed by the systemically administered peripherally selective opioid antagonist, naloxone methiodide. nih.govresearchgate.net This indicates that the analgesic effects of these derivatives, when administered systemically, are mediated by peripheral opioid receptors. nih.govresearchgate.net
Further studies have confirmed that the local antinociceptive effects of these derivatives are also mediated by peripheral opioid receptors, as their effects were significantly attenuated by naloxone methiodide. nih.gov In a mouse model of visceral pain, the antinociceptive effects of a 6β-glycine derivative of this compound were reversed by subcutaneous naloxone. nih.gov
In antagonism studies with a derivative called POMO, its antinociceptive effects were antagonized by pretreatment with naloxone, but not by antagonists for the delta or kappa opioid receptors, indicating that the activation of the mu-opioid receptor is responsible for its acute thermal antinociception. frontiersin.org
Investigations into Peripheral versus Central Mechanisms of Action (Preclinical)
Development of Peripherally Acting Opioid Analgesics
A significant area of research has focused on developing opioid analgesics that act peripherally, with the goal of providing pain relief while minimizing the central nervous system (CNS) side effects associated with traditional opioids. nih.govnih.gov Opioids with restricted access to the CNS are seen as a promising approach for treating severe pain with an improved safety profile. nih.govresearchgate.net this compound and its derivatives have been a key focus in this endeavor. painphysicianjournal.com
The development of peripherally acting opioids is based on the principle that activating opioid receptors located on peripheral sensory neurons can produce analgesia, particularly in inflammatory pain states. nih.gov Research has shown that both systemic and local application of mu, delta, and kappa opioid receptor agonists can produce more pronounced analgesic effects in injured tissue compared to non-injured tissue. nih.gov
Strategies for Limiting Central Nervous System Penetration (e.g., increased hydrophilicity)
A primary strategy to limit the CNS penetration of opioids is to increase their hydrophilicity. acs.org This can be achieved through various chemical modifications, such as the introduction of polar or ionizable substituents. nih.govacs.org
One approach has been the quaternization of the nitrogen atom in the morphinan (B1239233) structure. nih.govacs.org While this decreases the ability of the compound to cross the blood-brain barrier (BBB), it can also lead to lower binding affinity for opioid receptors. acs.org
A more successful strategy has been the attachment of hydrophilic groups, such as amino acids or sulfate (B86663) groups, to the C6 position of the morphinan skeleton. nih.govacs.orgmdpi.com This creates zwitterionic molecules that have a reduced ability to enter the CNS without a substantial decrease in their opioid activity. nih.govacs.org For example, 6-amino acid-substituted derivatives of this compound have been synthesized and shown to have limited access to the CNS. nih.govresearchgate.netacs.org These derivatives are designed to be zwitterionic at physiological pH, which restricts their passage across the BBB. nih.gov
Reductive amination of this compound with amino acid tert-butyl ester hydrochlorides or dipeptide benzyl (B1604629) ester hydrochlorides is a method used to create these derivatives. nih.govacs.org
Experimental Evidence for Peripheral Opioid Receptor Activation
There is substantial experimental evidence supporting the peripheral opioid receptor activation of this compound derivatives. Studies have shown that these compounds can mediate antinociception at peripheral sites. nih.govresearchgate.net
In a mouse model of visceral pain, the antinociceptive effects of a 6β-glycine derivative of this compound, when administered subcutaneously, were not antagonized by a centrally acting mu-opioid receptor antagonist, but were reversed by a peripherally acting antagonist. nih.gov This demonstrates that the systemic administration of this derivative produces potent peripheral visceral antinociception. nih.gov
Furthermore, local intraplantar administration of 6-amino acid derivatives of this compound in rat models of inflammatory and neuropathic pain produced dose-dependent antinociceptive effects. nih.gov These effects were significantly attenuated by the peripherally acting opioid receptor antagonist naloxone methiodide, confirming that the action is mediated by peripheral opioid receptors. nih.gov
Preclinical Metabolism and Pharmacokinetic Studies (In Vitro and Animal Models)
Preclinical pharmacokinetic studies of opioid compounds are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, general principles from related compounds can be inferred.
In preclinical studies of a novel G protein-biased μ-opioid receptor agonist, intravenous administration in rats and cynomolgus monkeys showed rapid metabolism. nih.gov The drug was widely distributed in tissues and its systemic exposure increased proportionally with the dose. nih.gov
The metabolism of related opioids like oxycodone involves enzymes such as CYP3A4 and CYP2D6, which mediate N-demethylation and O-demethylation, respectively. pharmgkb.org These metabolic pathways can be influenced by factors such as sex, with females sometimes showing higher activity of CYP3A4/5. pharmgkb.org
For peripherally restricted derivatives of this compound, their hydrophilic nature, designed to limit CNS penetration, would also influence their pharmacokinetic profile. It is likely that these compounds undergo extensive metabolism. For example, a novel G protein-biased μ-opioid receptor agonist was found to be extensively metabolized in humans, with very little of the drug excreted unchanged in urine and feces. nih.gov
The table below presents hypothetical pharmacokinetic parameters based on preclinical studies of similar opioid compounds.
Hypothetical Preclinical Pharmacokinetic Parameters of an Opioid Agonist
| Parameter | Rat | Cynomolgus Monkey |
|---|---|---|
| Half-life (t½) | 0.171 - 0.342 h | 0.783 - 5.06 h |
| Plasma Clearance (CL) | 75.0 - 93.9 mL/min/kg | 22.8 - 27.2 mL/min/kg |
| Volume of Distribution (Vdss) | 1.13 - 1.28 L/kg | 1.26 - 2.63 L/kg |
This data is based on a novel G protein-biased μ-opioid receptor agonist and is for illustrative purposes. nih.gov
Enzyme Kinetic Parameters from In Vitro Systems
The pharmacological activity of this compound and its derivatives is primarily initiated by their interaction with opioid receptors. In vitro studies using animal-derived tissues and cell lines expressing opioid receptors are fundamental in characterizing these interactions. The key parameters measured are the binding affinity (Ki), the concentration required to inhibit a biological response by 50% (IC50), and the effective concentration to produce 50% of the maximal response (EC50).
Introduction of a 14-methoxy group into oxymorphone to create this compound has been shown to increase binding affinity at the mu-opioid receptor (MOR). nih.govamegroups.cnnih.gov Subsequent modifications, particularly at the C-6 position, have been explored to modulate receptor selectivity and activity. For instance, the development of 6-amino acid conjugates of this compound was aimed at creating agonists with potentially limited ability to cross the blood-brain barrier. researchgate.net
Binding studies in rat brain membranes have shown that these derivatives maintain high affinity for the mu-opioid receptor. researchgate.net For example, a series of 6-amino acid conjugates, including those with glycine (B1666218), alanine, and phenylalanine, displayed Ki values ranging from 0.77 to 2.58 nM at the mu-opioid receptor. researchgate.net These derivatives also demonstrated potent agonist activity in the mouse vas deferens preparation, with IC50 values in the range of 5.52 to 26.8 nM. researchgate.net
Further derivatization, such as the substitution of the 14-O-methyl group with a 14-O-phenylpropyl group to form 14-O-phenylpropyloxymorphone (POMO), resulted in a compound with very high affinity for mu, delta, and kappa-opioid receptors, losing the mu-receptor selectivity of the parent compound. nih.gov In functional assays using guinea-pig ileum and mouse vas deferens, POMO acted as a highly efficacious and full agonist, being more potent than this compound. nih.gov
The following table summarizes key in vitro pharmacological parameters for this compound and some of its notable derivatives from preclinical studies.
| Compound | Preparation | Assay | Receptor | Parameter | Value (nM) | Reference |
| This compound | Rat Brain Membranes | Binding | Mu | Ki | 0.77 - 2.58 | researchgate.net |
| 6β-Glycine-14-O-methyloxymorphone (HS-731) | Rat Brain Membranes | Binding | Mu | Ki | 0.89 | nih.gov |
| Rat Brain Membranes | Binding | Delta | Ki | 17.4 | nih.gov | |
| Guinea-Pig Brain Membranes | Binding | Kappa | Ki | 50.8 | nih.gov | |
| 14-O-Phenylpropyloxymorphone (POMO) | Rodent Brain Membranes | Binding | Mu | Ki | 0.073 | nih.gov |
| Rodent Brain Membranes | Binding | Delta | Ki | 0.13 | nih.gov | |
| Rodent Brain Membranes | Binding | Kappa | Ki | 0.30 | nih.gov | |
| CHO-hMOR Cells | [35S]GTPγS | Mu | EC50 | 0.082 | mdpi.com | |
| 14-Methoxycodeine-6-O-sulfate | Rat Brain Membranes | Binding | Mu | Ki | ~30 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Metabolic Pathways and Metabolite Identification (excluding human data)
The metabolic fate of this compound and its derivatives in preclinical models is a critical determinant of their duration of action and potential for active metabolites. In vitro systems, such as liver microsomes from various animal species, are commonly employed to study metabolic stability and identify metabolic pathways. srce.hr
While comprehensive studies detailing the full metabolic profile of this compound in preclinical models are not extensively reported in the public domain, the general metabolic pathways for morphinan-based opioids are well-established. These typically involve N-demethylation, O-demethylation, and conjugation with glucuronic acid. The use of rat liver microsomes is a standard method to assess the in vitro metabolism of such compounds. researchgate.net
Research into the derivatives of this compound has often focused on intentionally altering metabolic properties. For example, the addition of hydrophilic moieties like amino acids at the C-6 position is a strategy to increase polarity. nih.govfrontiersin.org This increased hydrophilicity is intended to limit the molecule's ability to cross the blood-brain barrier, thereby restricting its action to the periphery. nih.govfrontiersin.org
Tissue Distribution (preclinical models)
The distribution of a compound throughout the body's tissues determines its sites of action and potential for side effects. For opioid analgesics, a key aspect of tissue distribution is the ability to cross the blood-brain barrier (BBB).
Specific quantitative studies on the tissue distribution of this compound in preclinical models are not widely available in the reviewed literature. However, a significant body of research on its derivatives provides strong indirect evidence regarding its distribution profile. A major focus of derivatization has been to create peripherally restricted agonists. nih.govfrontiersin.org This is achieved by increasing the hydrophilicity of the molecules, for example, by adding amino acid residues. nih.govfrontiersin.org
These zwitterionic derivatives are designed to have limited penetration into the central nervous system (CNS). nih.gov Preclinical studies in rodents have demonstrated that the antinociceptive effects of these derivatives are mediated by peripheral opioid receptors. nih.gov This is often evidenced by the ability of a peripherally acting opioid receptor antagonist, such as naloxone methiodide, to block the analgesic effects. nih.gov The fact that these derivatives produce analgesia in models of inflammatory and neuropathic pain in rats through local administration further supports their peripheral site of action. researchgate.net
In contrast, this compound itself is known to induce centrally mediated side effects, indicating its ability to distribute into the CNS. researchgate.net The strategic design of its derivatives to prevent this distribution highlights the importance of tissue localization in developing safer opioid analgesics.
Computational Chemistry and Molecular Modeling Investigations
Ligand-Receptor Docking Studies
Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method has been extensively applied to understand how 14-O-methyloxymorphone and related compounds interact with opioid receptors at a molecular level.
Docking studies have successfully predicted the binding mode of this compound within the active site of the µ-opioid receptor (MOR). nih.govmdpi.com These studies indicate that, like other morphinans, this compound establishes a crucial charge-enhanced hydrogen bond between its protonated nitrogen atom and the highly conserved Asp147 residue in transmembrane helix 3 (TM3) of the receptor. mdpi.comacs.org The aromatic ring of the ligand is nestled within a hydrophobic pocket formed by several residues. acs.org
Furthermore, computational studies have explored the impact of different substituents at the 14-position. For instance, replacing the methoxy (B1213986) group with a bulkier benzyloxy group, as in 14-O-benzyloxymorphone, maintains the key intermolecular hydrogen bonds and introduces an additional hydrophobic interaction with the Ile144 residue. mdpi.comacs.org This highlights the importance of the substituent's nature at this position for receptor binding. nih.govacs.org
Through docking simulations, several key amino acid residues within the µ-opioid receptor's binding pocket have been identified as critical for the interaction with this compound and its analogs. These residues contribute to the stability of the ligand-receptor complex through various non-covalent interactions.
Key Interacting Residues in the µ-Opioid Receptor for 14-Oxygenated N-Methylmorphinan-6-ones
| Residue | Location | Type of Interaction | Interacting Ligand Moiety |
| Asp147 | TM3 | Charged Hydrogen Bond | Protonated Nitrogen |
| Tyr148 | TM3 | Hydrogen Bond | 4,5α-epoxy group oxygen |
| Met151 | TM3 | Hydrophobic | Aromatic Ring |
| Trp133 | - | Hydrophobic | Phenyl group (in some analogs) |
| Val143 | - | Hydrophobic | Phenyl group (in some analogs) |
| Ile144 | TM3 | Hydrophobic | Benzyloxy group (in 14-O-benzyloxymorphone) |
| Val236 | TM5 | Hydrophobic | Aromatic Ring |
| Ile296 | TM6 | Hydrophobic | Aromatic Ring |
| His297 | TM6 | Water-mediated Hydrogen Bond | - |
| Val300 | TM6 | Hydrophobic | Aromatic Ring |
| Ile322 | - | Lipophilic Contact | 14-methoxy group |
Data sourced from multiple docking studies on 14-oxygenated N-methylmorphinan-6-ones. nih.govmdpi.comacs.orgresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the interactions over time. These simulations offer deeper insights than static docking models.
MD simulations of this compound and related compounds bound to the µ-opioid receptor have been performed to assess the stability of the predicted binding poses and to analyze the dynamics of the complex. nih.govresearchgate.net These simulations have generally confirmed the stability of the key interactions identified in docking studies, such as the salt bridge with Asp147. acs.org
The simulations have also revealed subtle differences in the behavior of various analogs within the binding pocket. For instance, MD studies have pointed to minor differences in the propensity of the 4,5α-epoxy group to form hydrogen bonds. acs.orgresearchgate.net These dynamic fluctuations and conformational adaptations of both the ligand and the receptor are crucial for a comprehensive understanding of their interaction.
MD simulations have provided valuable clues into the mechanisms by which ligands like this compound activate the µ-opioid receptor. A key aspect of G-protein coupled receptor (GPCR) activation is the conformational change that facilitates the binding of intracellular signaling proteins.
Studies have suggested that the interactions of these ligands can influence the "3-7 lock switch," a conformational change involving TM3 and TM7 that is believed to be important for receptor activation. acs.orgresearchgate.net The simulations indicate that the binding of agonists can affect the dynamics of this switch, contributing to the stabilization of an active receptor state. The molecular docking outcomes highlight the critical role of the ligand's orientation in the binding site, which influences the non-covalent interactions necessary for receptor activation. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. While specific, detailed QSAR models focusing solely on this compound are not extensively published, the principles of SAR, which form the basis of QSAR, have been thoroughly explored for 14-oxygenated N-methylmorphinan-6-ones. nih.gov
The structure-activity relationship (SAR) explorations have revealed the significant interplay between substituents at positions 5 and 14 of the morphinan (B1239233) scaffold. nih.govacs.org For example, the introduction of a methyl group at position 5 of this compound to create 14-methoxymetopon (B146635) leads to increased selectivity for the µ-opioid receptor. mdpi.com These SAR findings provide the foundational data necessary for the development of predictive QSAR models. Such models could quantify the contributions of various structural features to the binding affinity and functional activity of these compounds, thereby facilitating the rational design of novel opioid ligands with improved pharmacological profiles.
Future Directions in Research and Preclinical Therapeutic Development
Design and Synthesis of Novel Multifunctional Opioid Ligands
A primary strategy in modern opioid research is the development of multifunctional ligands, which are single chemical entities that can interact with multiple receptor targets simultaneously. researchgate.netnih.gov This approach is based on the rationale that engaging different receptor systems may produce a synergistic analgesic effect while mitigating the adverse effects associated with selective MOR agonists. nih.gov
Using 14-O-methyloxymorphone as a template, researchers have explored structural modifications to alter its receptor selectivity profile. nih.govmdpi.com A key structure-activity relationship (SAR) observation was made when the 14-O-methyl group was replaced with a larger 14-O-phenylpropyl moiety to create 14-O-phenylpropyloxymorphone (POMO). mdpi.comnih.gov This single modification converted a highly MOR-selective ligand into a non-selective agonist with high affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. mdpi.comnih.gov In preclinical studies, POMO was found to be over 70 times more potent than this compound and 9,000 times more potent than morphine in a mouse hot-plate test, while producing significantly less inhibition of gastrointestinal transit. mdpi.comnih.gov This suggests that ligands capable of activating multiple opioid receptors may offer a more favorable therapeutic profile.
Another approach involves designing ligands with mixed efficacy, such as MOR agonist/DOR antagonist properties. researchgate.net This profile has been shown to produce analgesia with reduced tolerance and dependence. researchgate.net Future work will likely continue to explore diverse substitutions at the 14-position and other sites on the morphinan (B1239233) skeleton of this compound to fine-tune interactions across multiple opioid and even non-opioid receptor systems. researchgate.net
| Compound | Modification from this compound | Receptor Profile | Antinociceptive Potency (Hot-Plate Test, s.c.) vs. Morphine | Key Finding |
|---|---|---|---|---|
| This compound | N/A (Lead Compound) | Selective MOR Agonist | ~400x more potent | High potency but retains typical MOR-mediated side effects. nih.govnih.gov |
| 14-O-Phenylpropyloxymorphone (POMO) | Replacement of 14-O-methyl with 14-O-phenylpropyl | Non-selective MOR/DOR/KOR Agonist | >9000x more potent | Increased potency with reduced gastrointestinal inhibition, supporting the multifunctional ligand concept. mdpi.comnih.gov |
Exploration of Biased Agonism at Opioid Receptors
The concept of biased agonism, or functional selectivity, represents a paradigm shift in G protein-coupled receptor (GPCR) pharmacology. nih.gov It posits that a ligand can stabilize specific receptor conformations that preferentially activate certain downstream signaling pathways over others. For MORs, it is hypothesized that G protein signaling mediates the desired analgesic effects, while the β-arrestin pathway is implicated in adverse effects like respiratory depression and tolerance. mdpi.comfrontiersin.orgnih.gov Therefore, the development of G protein-biased MOR agonists is a major goal for creating safer opioids. frontiersin.orgnih.gov
While studies specifically characterizing the biased agonism profile of this compound are not extensively detailed, its scaffold is a prime candidate for modifications aimed at inducing bias. Future research will likely involve the synthesis of analogues and their characterization in cell-based assays that measure both G protein activation (e.g., [³⁵S]GTPγS binding) and β-arrestin recruitment. mdpi.com Compounds such as oliceridine (B1139222) (TRV130) and PZM21, which were developed as G protein-biased agonists through extensive screening and structure-based design, serve as important precedents for this approach. mdpi.comnih.gov The objective would be to identify derivatives of this compound that retain or enhance its high analgesic potency while demonstrating significantly reduced β-arrestin recruitment, potentially leading to a wider therapeutic window. mdpi.comnih.gov
Innovative Strategies for Dissociation of Desired Pharmacological Effects from Opioid-Mediated Liabilities (Preclinical Focus)
A significant challenge in opioid development is separating potent analgesia from severe side effects. Several innovative preclinical strategies are being pursued using the 14-alkoxymorphinan structure as a starting point.
One of the most promising strategies is "peripheralization," which involves chemically modifying a centrally acting drug to limit its ability to cross the blood-brain barrier (BBB). researchgate.netnih.gov By restricting the opioid's action to peripheral opioid receptors, it may be possible to treat certain types of pain, such as inflammatory pain, without causing centrally-mediated side effects like sedation, respiratory depression, and addiction. nih.gov
A successful application of this strategy to the this compound scaffold has been the development of zwitterionic 6-amino acid and 6-dipeptide conjugates. nih.govresearchgate.net These modifications increase the hydrophilicity of the molecule, thereby restricting its access to the central nervous system (CNS). researchgate.netnih.gov In preclinical mouse models, these zwitterionic derivatives produced potent antinociception in the writhing test, an effect that was reversed by the peripherally restricted opioid antagonist naloxone (B1662785) methiodide, confirming their action at peripheral opioid receptors. researchgate.net This approach holds significant promise for developing powerful, non-addictive analgesics for specific pain conditions. researchgate.net
Development of Advanced Prodrug Systems for Targeted Preclinical Delivery
Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug within the body. Advanced prodrug design aims to control the site and timing of drug release, thereby enhancing efficacy and reducing systemic toxicity. mdpi.com
For a potent compound like this compound, a prodrug approach could be used to target its delivery to specific tissues, such as inflamed or cancerous tissues. This could be achieved by attaching the parent molecule to a promoiety via a linker that is sensitive to specific physiological conditions (e.g., pH changes, enzymatic activity) characteristic of the target site. mdpi.com For instance, a singlet-oxygen-sensitive linker could be employed in combination with photodynamic therapy (PDT) to achieve highly localized drug release upon light activation. mdpi.com While this specific strategy has not yet been applied to this compound, it represents a frontier in preclinical research for targeted delivery of potent analgesics, potentially maximizing their therapeutic benefit while minimizing exposure to non-target tissues.
Application of High-Throughput Screening and Combinatorial Chemistry in Analogue Discovery
The discovery of novel analogues with improved properties relies on the ability to synthesize and test large numbers of compounds efficiently. High-throughput screening (HTS) and combinatorial chemistry are indispensable tools in this process. mq.edu.aubiorxiv.org
Future research on this compound derivatives will benefit from HTS assays designed to assess key pharmacological parameters. Modern techniques, such as fluorescence-based assays for receptor activation or label-free mass spectrometry-based binding assays, allow for the rapid screening of thousands of compounds. mq.edu.aursc.orgrsc.org This enables the efficient identification of "hits" from large chemical libraries.
Furthermore, computational methods, such as the development of 3D pharmacophore models based on the structures of potent agonists like this compound and 14-methoxymetopon (B146635), can be used for virtual screening of compound libraries to prioritize candidates for synthesis and testing. researchgate.net This combination of computational chemistry, combinatorial synthesis, and HTS provides a powerful engine for accelerating the discovery of next-generation analgesics derived from the this compound scaffold.
Q & A
Q. What are the established synthetic pathways for 14-O-methyloxymorphone, and what key reagents are critical for O-methylation at position 14?
The synthesis of this compound typically begins with 14-hydroxycodeinone. A pivotal step is O-methylation using dimethyl sulfate under controlled alkaline conditions to yield the 14-methoxy derivative . For example, Schmidhammer et al. (1984) demonstrated that reductive opening of the 4,5-oxygen bridge followed by hydrolysis and O-methylation produces high-purity this compound derivatives with enhanced antinociceptive potency . Key quality-control measures include NMR spectroscopy to confirm methylation efficiency and HPLC for purity validation.
Q. How do researchers evaluate the opioid receptor binding affinity of this compound derivatives?
Competitive radioligand binding assays using [³H]naloxone or [³H]DAMGO are standard. For instance, Schmidhammer et al. (1984) reported that this compound derivatives exhibit 40–400x higher affinity for μ-opioid receptors compared to morphine, measured via displacement curves in rat brain homogenates . Methodological rigor requires normalizing data to protein concentration and using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Kᵢ values.
Q. What in vivo models are most appropriate for assessing the antinociceptive efficacy of this compound?
The hot-plate and tail-flick tests in mice are widely employed. Subcutaneous administration of this compound derivatives (e.g., compound 15 in Schmidhammer et al., 1984) showed ED₅₀ values 400x lower than morphine, with latency times measured at 55°C . Researchers must control for strain-specific variability (e.g., CD-1 vs. C57BL/6 mice) and adhere to ethical guidelines for nociceptive testing.
Advanced Research Questions
Q. How can structural modifications at position 14 of oxymorphone improve therapeutic indices while reducing side effects?
Introducing bulky substituents (e.g., 14-O-phenylpropyl in POMO) enhances μ-receptor selectivity and reduces respiratory depression. Ma et al. (2021) synthesized POMO via a three-step sequence from 14-hydroxycodeinone, achieving a 90% yield in the final hydrogenation step . Advanced SAR studies suggest that lipophilic groups at position 14 improve blood-brain barrier penetration, validated via logP calculations and in situ perfusion models .
Q. What experimental strategies address discrepancies between in vitro receptor affinity and in vivo efficacy for this compound analogs?
Pharmacokinetic profiling (e.g., plasma half-life, metabolic stability in liver microsomes) is critical. For example, Furst et al. (2005) found that peripheral antinociception of this compound derivatives correlates with metabolite stability, not solely receptor affinity . Researchers should integrate LC-MS/MS for metabolite identification and compartmental PK modeling to resolve efficacy gaps.
Q. How do researchers design experiments to isolate central vs. peripheral mechanisms of this compound?
Selective μ-opioid receptor antagonists (e.g., β-funaltrexamine) and localized administration (intrathecal vs. intraplantar) are used. Furst et al. (2005) demonstrated that this compound’s peripheral effects dominate in inflammatory pain models (CFA-induced edema), while central mechanisms prevail in acute pain . Dual-location microdialysis and qPCR for receptor expression in dorsal root ganglia are recommended for mechanistic validation.
Q. What computational methods predict the conformational stability of this compound derivatives in solution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and predict solvation effects. Molecular dynamics simulations (200 ns trajectories in explicit water) assess torsional flexibility at the 14-O-methyl group, which impacts receptor docking . Validated force fields (e.g., AMBER) and binding free energy calculations (MM-PBSA) are essential for accuracy.
Methodological Considerations
- Data Contradiction Analysis : When receptor binding data conflict with behavioral outcomes, consider off-target effects (e.g., κ- or δ-opioid receptor cross-reactivity) or metabolite interference. Validate via knockout mouse models or selective antagonists .
- Reproducibility : Adhere to Beilstein Journal guidelines: report detailed synthetic protocols (e.g., molar ratios, reaction times) in supplementary data and use primary citations for known compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
